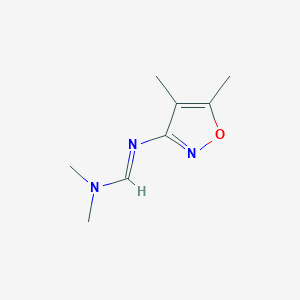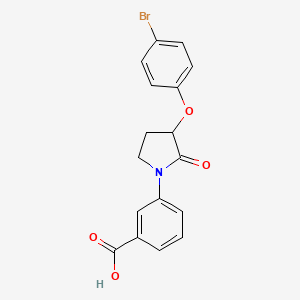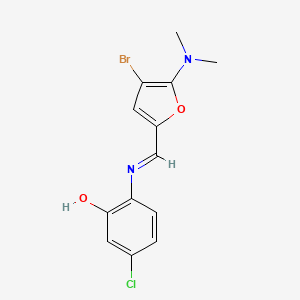![molecular formula C9H5F2NO3 B12884279 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. It features a benzoxazole ring substituted with a difluoromethyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid typically involves the construction of the benzoxazole ring followed by the introduction of the difluoromethyl and carboxylic acid groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzo[d]oxazole-4-carboxylic acid
- 2-Chloromethylbenzo[d]oxazole-4-carboxylic acid
- 2-Trifluoromethylbenzo[d]oxazole-4-carboxylic acid
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s metabolic stability and bioavailability compared to its analogs .
Propriétés
Formule moléculaire |
C9H5F2NO3 |
|---|---|
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-7(11)8-12-6-4(9(13)14)2-1-3-5(6)15-8/h1-3,7H,(H,13,14) |
Clé InChI |
SBSZRFOGRXQNAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


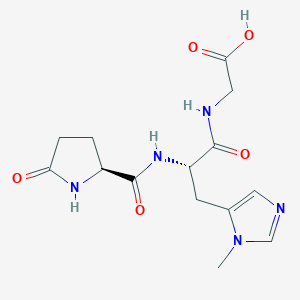
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide](/img/structure/B12884201.png)

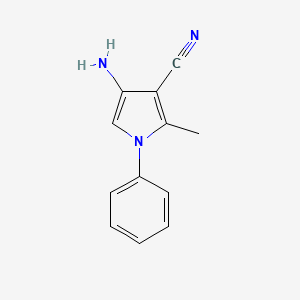
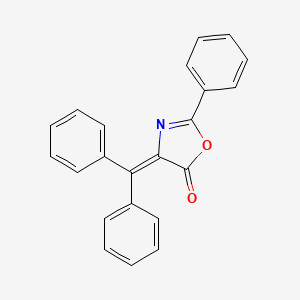


![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
